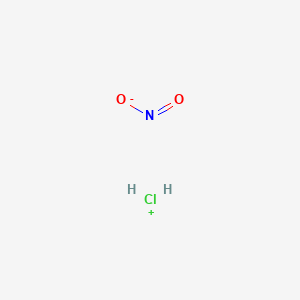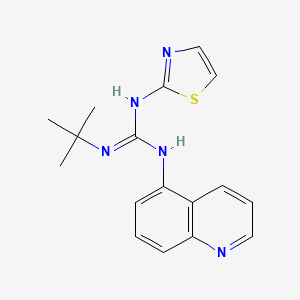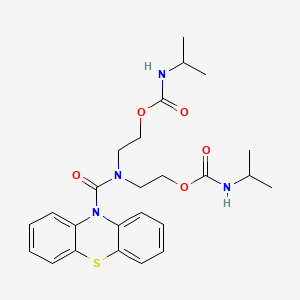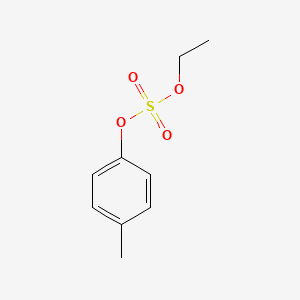
Chloranium nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloranium nitrite is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields It is composed of chloranium and nitrite ions, and its chemical formula is yet to be standardized in the literature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloranium nitrite typically involves the reaction of chloranium chloride with sodium nitrite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Chloranium chloride} + \text{Sodium nitrite} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chloranium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chloranium nitrate under specific conditions.
Reduction: It can be reduced to form chloranium chloride and other by-products.
Substitution: The nitrite group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Chloranium nitrate
Reduction: Chloranium chloride
Substitution: Various substituted chloranium compounds
Applications De Recherche Scientifique
Chloranium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of chloranium nitrite involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the conditions. The nitrite ion can participate in redox reactions, leading to the formation of reactive nitrogen species that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium nitrite
- Potassium nitrite
- Ammonium nitrite
Comparison
Chloranium nitrite is unique due to its specific reactivity and potential applications. Unlike sodium or potassium nitrite, it has distinct properties that make it suitable for specialized industrial and research applications. Its ability to undergo various chemical reactions under controlled conditions sets it apart from other nitrite compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and optimize its production methods.
Propriétés
Numéro CAS |
65283-98-9 |
|---|---|
Formule moléculaire |
ClH2NO2 |
Poids moléculaire |
83.47 g/mol |
Nom IUPAC |
chloranium;nitrite |
InChI |
InChI=1S/ClH2.HNO2/c;2-1-3/h1H2;(H,2,3)/q+1;/p-1 |
Clé InChI |
VBLNIBQFYKCJPV-UHFFFAOYSA-M |
SMILES canonique |
N(=O)[O-].[ClH2+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)




![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)





